2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE
Overview
Description
2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE can be achieved through various synthetic routes. One common method involves the hydrogenation of quinaldine, which is a derivative of quinoline . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-METHYL-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PENTAN-1-ONE can be compared with other similar compounds, such as:
1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE: Known for its neuroprotective activity.
2-CHLORO-1-(6-METHOXY-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: Used in chemoproteomic and ligandability studies.
1,2,3,4-TETRAHYDROQUINOLINE: A basic structure used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be distinct from those of its analogs .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-7-12(2)15(17)16-11-6-9-13-8-4-5-10-14(13)16/h4-5,8,10,12H,3,6-7,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSNHDQPYFGISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988634 | |
Record name | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68925-88-2 | |
Record name | Quinoline, 1,2,3,4-tetrahydro-1-(2-methyl-1-oxopentyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068925882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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